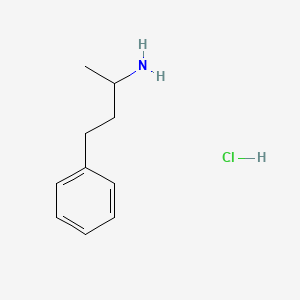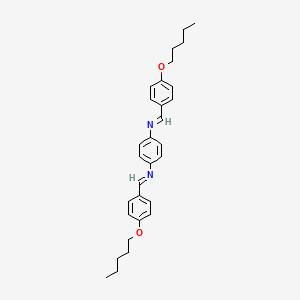
1-Methyl-3-phenylpropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenylpropylamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a hydrochloride salt of 1-Methyl-3-phenylpropylamine, which is a derivative of phenylpropylamine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Methyl-3-phenylpropylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, paraformaldehyde, and monomethylamine hydrochloride.
Reaction Conditions: These materials are heated to 60-100°C in an alcohol solvent within a closed container. The reaction mixture is then concentrated, cooled, and crystallized to obtain 3-methylamino-1-phenylpropanol hydrochloride.
Reduction: The mixture is reduced in a solvent under catalytic conditions using a Raney nickel catalyst. The hydrogen pressure is maintained between 0.3-1.5 MPa, and the temperature is kept at 25-80°C.
Análisis De Reacciones Químicas
1-Methyl-3-phenylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) to introduce carboxylic groups.
Reduction: The compound can be reduced using hydrogen in the presence of a Raney nickel catalyst.
The major products formed from these reactions include various substituted amines and amides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylpropylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenylpropylamine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. For example, it can undergo amidation reactions with carboxylic groups on biomolecules, resulting in the formation of amide bonds .
Comparación Con Compuestos Similares
1-Methyl-3-phenylpropylamine hydrochloride can be compared with other similar compounds, such as:
3-Phenylpropylamine: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
Phenethylamine: Another related compound, which has a shorter carbon chain and different chemical properties.
N-Methyl-phenethylamine: This compound has a similar structure but with a different substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propiedades
Número CAS |
73839-93-7 |
|---|---|
Fórmula molecular |
C10H16ClN |
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
4-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
Clave InChI |
LVQSUJANKVLTKT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)N.Cl |
Números CAS relacionados |
22374-89-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)





![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)

